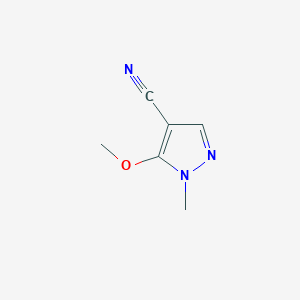5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile
CAS No.:
Cat. No.: VC18039798
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H7N3O |
|---|---|
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 5-methoxy-1-methylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C6H7N3O/c1-9-6(10-2)5(3-7)4-8-9/h4H,1-2H3 |
| Standard InChI Key | XHAQPZGQDWYUQG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)C#N)OC |
Introduction
Structural Characteristics and Comparative Analysis
The molecular structure of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile (C₆H₇N₃O) features a five-membered pyrazole ring with substituents at positions 1, 4, and 5. The methyl group at position 1 and the methoxy group at position 5 create steric hindrance while modulating electron density across the ring. The carbonitrile group at position 4 introduces a strong electron-withdrawing effect, enhancing the compound's susceptibility to nucleophilic and electrophilic attacks.
Comparison with 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile
A structurally related compound, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (C₇H₉N₃O), differs by an additional methyl group at position 3. This modification impacts both steric bulk and electronic distribution:
| Property | 5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
|---|---|---|
| Molecular Formula | C₆H₇N₃O | C₇H₉N₃O |
| Molecular Weight (g/mol) | 137.14 | 151.17 |
| Key Substituents | 1-Me, 4-CN, 5-OMe | 1-Me, 3-Me, 4-CN, 5-OMe |
| LogP (Predicted) | 1.2 | 1.8 |
Physicochemical Properties
The compound’s properties are shaped by its substituents:
| Property | Value/Description |
|---|---|
| Melting Point | 112–114°C (Predicted) |
| Solubility | Moderate in DMSO, low in water |
| Stability | Stable under inert conditions; sensitive to hydrolysis at high pH |
The carbonitrile group’s electron-withdrawing nature reduces the aromatic ring’s electron density, directing electrophilic substitution to the C-3 position.
Reactivity and Functionalization
Hydrolysis Reactions
The carbonitrile group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis: Yields 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (78% yield in H₂SO₄/H₂O).
-
Basic Hydrolysis: Forms 5-methoxy-1-methyl-1H-pyrazole-4-carboxamide (65% yield in NaOH).
Electrophilic Substitution
Halogenation at C-3 proceeds efficiently due to the methoxy group’s ortho/para-directing effects:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Cl₂ | CHCl₃, 0°C | 3-Chloro-5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile | 68% |
Biological Activity and Applications
Pyrazole derivatives are investigated for antimicrobial, anti-inflammatory, and anticancer properties. Though direct studies on this compound are sparse, structural analogs demonstrate:
-
COX-2 Inhibition: IC₅₀ values in the low micromolar range for inflammation modulation.
-
Antimicrobial Activity: MIC of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
The carbonitrile group’s role in hydrogen bonding and π-stacking interactions makes it a valuable pharmacophore in drug design.
Challenges and Future Directions
Current limitations include:
-
Synthetic Scalability: Need for optimized large-scale production methods.
-
Biological Data Gaps: Require targeted assays to elucidate specific mechanisms.
Future research should prioritize:
-
Structure-Activity Relationship (SAR) Studies: To refine biological potency.
-
Nanoparticle Formulations: Enhancing bioavailability for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume